"Methyl 3-bromo-1-methylindole-6-carboxylate" properties
"Methyl 3-bromo-1-methylindole-6-carboxylate" properties
An In-Depth Technical Guide to Methyl 3-bromo-1-methylindole-6-carboxylate
Introduction
Methyl 3-bromo-1-methylindole-6-carboxylate (CAS No. 1186663-45-5) is a halogenated indole derivative that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry.[1][2] The indole scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern of this molecule—a bromine atom at the electron-rich C3 position, a methyl group on the indole nitrogen (N1), and a methyl ester at the C6 position—provides three distinct points for chemical modification. This strategic placement of functional groups allows for orthogonal synthetic strategies, making it a valuable intermediate for constructing complex molecular architectures.
This guide provides a comprehensive overview of the known properties, logical synthetic pathways, and potential applications of Methyl 3-bromo-1-methylindole-6-carboxylate, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The precise empirical data for this compound is not extensively published. However, based on its structure and data from analogous compounds, we can define its core characteristics.
Core Properties
The key physical and chemical identifiers for Methyl 3-bromo-1-methylindole-6-carboxylate are summarized below. Predicted values are based on standard computational models.
| Property | Value | Source |
| CAS Number | 1186663-45-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 268.11 g/mol | [1][2] |
| Boiling Point | 373.0 ± 22.0 °C (Predicted) | [1] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temp. | 2-8°C | [1] |
Spectroscopic Signature Analysis
While specific spectra for this compound are not publicly available, a predictive analysis based on the known spectroscopic data of its constituent parts (N-methylated indoles, 3-bromoindoles, and methyl indole-carboxylates) provides a reliable characterization guide.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, a sharp singlet for the N-methyl group, and a singlet for the methyl ester. The proton at C2 would appear as a singlet in the aromatic region. The protons at C4, C5, and C7 will show characteristic aromatic couplings.
-
¹³C NMR: The carbon spectrum will display 11 unique signals. Key resonances include the carbonyl carbon of the ester group (typically ~165-170 ppm), the brominated C3 carbon, and the carbons of the indole ring system.[3] The N-methyl and O-methyl groups will appear as sharp signals in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 267 and 269, corresponding to the [M]⁺ and [M+2]⁺ ions of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the methyl ester (around 1700-1720 cm⁻¹), C-N stretching vibrations, C-H aromatic stretches, and C-Br stretching in the lower frequency region.
Synthesis and Mechanistic Rationale
A robust synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate can be logically designed through a two-step process starting from the commercially available Methyl indole-6-carboxylate. This pathway leverages well-established indole chemistry.
Proposed Synthetic Workflow
The proposed synthesis involves two key transformations: electrophilic bromination at the C3 position followed by N-methylation. The order of these steps is crucial; performing bromination first is advantageous because the indole's C3 position is highly nucleophilic and susceptible to electrophilic attack.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Electrophilic Bromination of Methyl indole-6-carboxylate
-
Rationale: The indole ring is an electron-rich heterocycle, with the C3 position being the most kinetically favored site for electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent as it provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing over-bromination and side reactions.[5]
-
Protocol:
-
Dissolve Methyl indole-6-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath to control the reaction exotherm.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-bromoindole-6-carboxylate.
-
Step 2: N-Methylation of Methyl 3-bromoindole-6-carboxylate
-
Rationale: The N-H proton of the indole is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like iodomethane or dimethyl sulfate in an Sₙ2 reaction.[6] Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose.
-
Protocol:
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C.
-
Add a solution of Methyl 3-bromoindole-6-carboxylate (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction back to 0°C and add iodomethane (1.1-1.2 eq) dropwise.
-
Let the reaction proceed at room temperature, monitoring by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-bromo-1-methylindole-6-carboxylate.
-
Reactivity and Applications in Drug Development
The utility of Methyl 3-bromo-1-methylindole-6-carboxylate lies in its capacity for selective, sequential chemical modifications at its three functional groups.
Key Reaction Pathways
The bromine atom at C3 and the methyl ester at C6 are the primary handles for synthetic diversification.
Caption: Key synthetic transformations of the title compound.
-
Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse carbon-based or heteroatom substituents, a cornerstone of modern drug discovery.[5]
-
Suzuki Coupling: Reaction with boronic acids introduces aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes forms new C-C double bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
-
-
Ester Modification: The methyl ester at C6 provides another site for functionalization.
-
Hydrolysis: Saponification with a base like LiOH or NaOH readily converts the ester to the corresponding carboxylic acid.[5]
-
Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives.
-
Role as a Pharmaceutical Intermediate
Indole derivatives possessing bromine at positions 3, 5, or 6 are crucial intermediates in the synthesis of biologically active compounds.[7][8] For example, 6-bromoindoles are key building blocks for developing inhibitors of bacterial cystathionine γ-lyase (bCSE), which act as antibiotic potentiators.[7][9] The structural motifs accessible from Methyl 3-bromo-1-methylindole-6-carboxylate make it a highly valuable precursor for creating novel therapeutic agents, particularly in oncology, neurology, and infectious diseases.[10][11]
Safety and Handling
-
Hazard Classification (Inferred): Likely to be classified as a skin, eye, and respiratory tract irritant.[15][16] May be harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Conclusion
Methyl 3-bromo-1-methylindole-6-carboxylate is a strategically functionalized molecule with significant potential as a synthetic intermediate. Its value is derived from the orthogonal reactivity of its bromo and ester groups, which allows for controlled, stepwise elaboration into more complex structures. While detailed characterization data remains sparse in the public domain, its synthesis and reactivity can be confidently predicted based on foundational principles of organic chemistry. For research teams in drug discovery and development, this compound represents a versatile platform for the synthesis of novel indole-based compounds with potential therapeutic applications.
References
- Benchchem. (n.d.). Methyl 3-bromoindole-6-carboxylate | 860457-92-7.
- Chem-Impex. (n.d.). 1-Methylindole-3-carboxylic acid.
- Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
- Kulik, N. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
- Acta Crystallographica Section E. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019.
- MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(21), 7381.
- Grainger, R. S., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Tetrahedron Letters, 52(33), 4305-4307.
- Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxylic acid 97%.
- PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole.
- PubChem. (n.d.). 1-Methylindole-3-carboxylic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). Methyl 3-Bromo-1-methylindole-6-carboxylate.
- Fisher Scientific. (2024). Safety Data Sheet: 6-Bromoindole-3-carboxaldehyde.
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Royal Society of Chemistry. (n.d.). Supporting information.
- AbacipharmTech. (n.d.). Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate.
- BuyChemJapan. (n.d.). Methyl 6-bromo-1H-indole-3-carboxylate.
- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?
- Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole.
- ChemicalBook. (n.d.). 3-Methylindole(83-34-1) 1H NMR spectrum.
Sources
- 1. Methyl 3-Bromo-1-methylindole-6-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]
- 5. Methyl 3-bromoindole-6-carboxylate | 860457-92-7 | Benchchem [benchchem.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]

